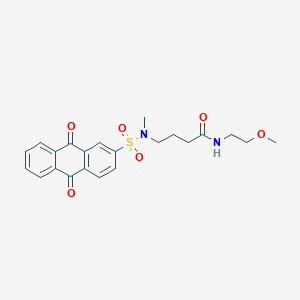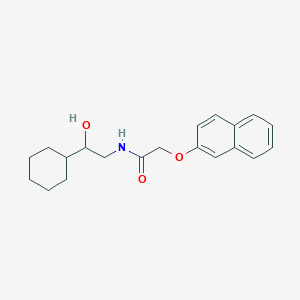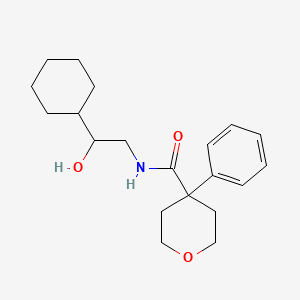![molecular formula C19H20FN3O3 B6495250 1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894015-83-9](/img/structure/B6495250.png)
1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (EFPFU) is an organic compound with a wide range of applications in scientific research. It is a small molecule that can be used to study various biochemical and physiological processes. It has been used in a variety of experiments, including in drug discovery, protein-protein interactions, and enzyme inhibition. It is also used as a marker for cell growth, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has been used in a variety of scientific research applications. It can be used as a marker for cell growth, differentiation, and apoptosis, as well as for drug discovery and protein-protein interactions. It has also been used to study enzyme inhibition and signal transduction pathways. In addition, it has been used to study the effects of various drugs on the body, including analgesics, anti-inflammatory agents, and antineoplastic agents.
Wirkmechanismus
Target of Action
The primary target of the compound “1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea” is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that in humans is encoded by the SIRT1 gene. It is known to be involved in the regulation of several cellular processes, including aging, transcription, apoptosis, inflammation, and stress resistance.
Mode of Action
The compound acts as an inhibitor of the Sirtuin1 enzyme (SIRT1) . The inhibition of SIRT1 leads to the overexpression of p53 , a gene responsible for negative regulation of the cell cycle . This overexpression can lead to cell cycle arrest, promoting the death of cancer cells.
Biochemical Pathways
The compound’s action on SIRT1 affects the p53 pathway . The p53 protein is a crucial player in preventing cancer formation, thus, keeping this protein activated is a key strategy in cancer prevention. When the compound inhibits SIRT1, it leads to the overexpression of p53, which can then exert its tumor suppressor functions.
Pharmacokinetics
The pharmacokinetic properties of the compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are predicted to be good . These properties can affect the bioavailability of the compound, which is crucial for its efficacy.
Result of Action
The result of the compound’s action is the potential induction of cell cycle arrest and promotion of apoptosis in cancer cells . This is due to the overexpression of p53, which can lead to the death of cancer cells. Therefore, this compound could potentially be used as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to work with and manipulate. It is also relatively inexpensive and can be synthesized in a variety of ways. In addition, it is stable and has a long shelf life. However, there are some limitations to its use. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it is toxic in high doses and can cause skin irritation, so it should be handled with care.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea. It could be used to study the effects of various drugs on the body, including analgesics, anti-inflammatory agents, and antineoplastic agents. It could also be used to study the effects of various environmental factors, such as air pollution, on the body. In addition, it could be used to study the effects of various dietary components, such as vitamins and minerals, on the body. Finally, it could be used to study the effects of various genetic mutations on the body.
Synthesemethoden
1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can be synthesized in a variety of ways. The most common method is through an N-alkylation reaction of 1-(2-ethoxyphenyl)-3-pyrrolidin-2-one with 4-fluorophenyl isocyanate in the presence of a base. This reaction can be performed in either an aqueous or organic solvent. The resulting product is then purified by column chromatography. Other methods, such as a direct reaction between 4-fluorophenyl isocyanate and 1-(2-ethoxyphenyl)-3-pyrrolidin-2-one, can also be used to synthesize this compound.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-2-26-17-6-4-3-5-16(17)22-19(25)21-14-11-18(24)23(12-14)15-9-7-13(20)8-10-15/h3-10,14H,2,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELLRJXXOAMPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B6495199.png)
![3-[(2-fluorophenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6495204.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495214.png)
![N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495217.png)


![2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6495253.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B6495254.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B6495256.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)
![methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495260.png)